![molecular formula C23H25N7O B2628038 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2195879-02-6](/img/structure/B2628038.png)
2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline backbone with various functional groups that suggest potential interactions with biological targets. Its structure includes:
- A pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.
- A dihydropyridazine unit that may contribute to its pharmacological profile.
- A carbonitrile group that could enhance its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of related compounds containing the 3,5-dimethyl-1H-pyrazol group. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines. One study reported that a similar compound exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard treatment 5-FU (IC50 = 8.34 µM) . This suggests that the pyrazole moiety may play a crucial role in inducing apoptosis in cancer cells.
The mechanism through which these compounds exert their effects often involves:
- Induction of apoptosis : Flow cytometry analysis indicated that cell death in treated glioma cells was significantly due to apoptosis .
- Cell cycle arrest: Compounds have been shown to disrupt normal cell cycle progression, leading to increased cell death .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial properties. Although specific data on the target compound is limited, related pyrazole derivatives have demonstrated activity against various bacterial strains, indicating a potential for further investigation in this area.
Neuroprotective Effects
Some studies on related compounds suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The inhibition of monoamine oxidases (MAO) by analogues has been noted, which may contribute to neuroprotection by preventing the breakdown of neurotransmitters such as dopamine .
Synthesis and Evaluation of Derivatives
A series of derivatives based on the core structure have been synthesized and evaluated for their biological activities. For example:
Compound | Activity | IC50 (µM) |
---|---|---|
Compound A | Anticancer (C6) | 5.13 |
Compound B | Anticancer (L929) | Not active |
Compound C | Antimicrobial | Varies |
These findings underscore the importance of structural modifications in enhancing biological activity.
Comparative Studies
Research comparing various pyrazole-containing compounds has highlighted differences in potency and selectivity towards specific cancer cell lines. The presence of additional functional groups can significantly alter the pharmacological profile.
属性
IUPAC Name |
2-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-15-9-16(2)30(26-15)21-7-8-22(31)29(27-21)14-17-12-28(13-17)23-19(11-24)10-18-5-3-4-6-20(18)25-23/h7-10,17H,3-6,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAOTLARPFRWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=C5CCCCC5=N4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。